6-Fluorobenzo[e][1,2,4]triazin-3-amine
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Overview
Description
6-Fluorobenzo[e][1,2,4]triazin-3-amine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse biological activities and are used as building blocks in the synthesis of various biologically important molecules. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity, making it a compound of interest in medicinal chemistry and other scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorobenzo[e][1,2,4]triazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5,6-diphenyl-1,2,4-triazin-3-amine with fluorinated aromatic aldehydes in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of microwave-assisted synthesis is also explored to reduce reaction time and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Fluorobenzo[e][1,2,4]triazin-3-amine undergoes various chemical reactions, including:
Electrophilic substitution: The fluorine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic addition: The triazine ring can react with nucleophiles, leading to the formation of substituted derivatives.
Oxidation and reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Nucleophilic addition: Reagents like amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring, enhancing their biological and chemical properties .
Scientific Research Applications
6-Fluorobenzo[e][1,2,4]triazin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel anticancer, antiviral, and antimicrobial agents due to its ability to interact with biological targets.
Chemical Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Material Science: It is used in the development of luminescent materials and electronic devices due to its unique electronic properties
Mechanism of Action
The mechanism of action of 6-Fluorobenzo[e][1,2,4]triazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The triazine ring can form hydrogen bonds and other interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A basic triazine structure without fluorine substitution.
Tetrazine: A similar heterocyclic compound with four nitrogen atoms in the ring.
Fluorinated Pyrazoles: Compounds with a similar fluorine substitution but different ring structure.
Uniqueness
6-Fluorobenzo[e][1,2,4]triazin-3-amine is unique due to the presence of both a fluorine atom and a triazine ring, which confer enhanced chemical stability and biological activity. This combination makes it a valuable compound in various scientific research applications, particularly in medicinal chemistry and material science .
] [1,2,4]triazin-6-amines : Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity : Fluorinated Triazines : Nitrogen-rich compounds: s-triazine and tri-s-triazine derivatives as high energy materialsProperties
Molecular Formula |
C7H5FN4 |
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Molecular Weight |
164.14 g/mol |
IUPAC Name |
6-fluoro-1,2,4-benzotriazin-3-amine |
InChI |
InChI=1S/C7H5FN4/c8-4-1-2-5-6(3-4)10-7(9)12-11-5/h1-3H,(H2,9,10,12) |
InChI Key |
SPEFGGKFGHJNKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(N=N2)N |
Origin of Product |
United States |
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